molecular formula C11H13N3 B1650168 5-(Piperidin-4-yl)nicotinonitrile CAS No. 1138217-85-2

5-(Piperidin-4-yl)nicotinonitrile

Cat. No.: B1650168
CAS No.: 1138217-85-2
M. Wt: 187.24
InChI Key: PXRCGXCRANVQGC-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)nicotinonitrile: is a chemical compound that features a piperidine ring attached to a nicotinonitrile moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Nicotinonitrile is a derivative of pyridine, where a nitrile group is attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-4-yl)nicotinonitrile typically involves the condensation of chalcones with malononitrile and piperidine. This reaction is carried out in dry alcohol and yields the desired nicotinonitrile derivatives . The reaction conditions include:

    Reagents: Chalcones, malononitrile, piperidine

    Solvent: Dry alcohol

    Temperature: Reflux conditions

    Yield: 60-75%

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-4-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

Chemistry: 5-(Piperidin-4-yl)nicotinonitrile is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets .

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. It has been investigated for its potential anticancer and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)nicotinonitrile involves its binding to specific molecular targets. For instance, it has been found to bind to ctDNA via intercalation, which can interfere with DNA replication and transcription processes . This binding mechanism is crucial for its potential anticancer activity.

Comparison with Similar Compounds

    4-(Piperidin-1-yl)pyridine: Similar structure but with a pyridine ring instead of nicotinonitrile.

    N-(Piperidin-4-yl)benzamide: Contains a benzamide moiety instead of nicotinonitrile.

    Piperidine derivatives: Various piperidine-containing compounds with different substituents.

Uniqueness: 5-(Piperidin-4-yl)nicotinonitrile is unique due to the presence of both the piperidine and nicotinonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and development .

Properties

IUPAC Name

5-piperidin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h5,7-8,10,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRCGXCRANVQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275147
Record name 5-(4-Piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138217-85-2
Record name 5-(4-Piperidinyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138217-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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